1-Acetyl-1,2-dihydroazete

Description

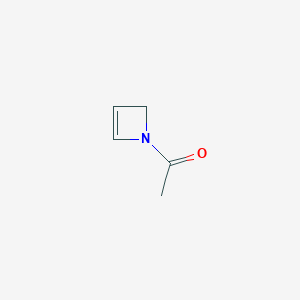

Structure

3D Structure

Properties

IUPAC Name |

1-(2H-azet-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-5(7)6-3-2-4-6/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZMEQQJDCHGQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447916 | |

| Record name | 1-Acetyl-1,2-dihydroazete | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136911-46-1 | |

| Record name | 1-Acetyl-1,2-dihydroazete | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Properties of 1-Acetyl-1,2-dihydroazete

Abstract: 1-Acetyl-1,2-dihydroazete, also known as N-acetyl-2-azetine, is a strained, four-membered nitrogen-containing heterocycle. Its unique structural properties, dominated by significant ring strain, render it a highly reactive and versatile intermediate in synthetic chemistry. This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic signature, chemical reactivity, and stability of 1-Acetyl-1,2-dihydroazete. We delve into its utility as a building block for complex molecular architectures, particularly in cycloaddition and ring-opening reactions, offering field-proven insights for researchers, scientists, and professionals in drug development. All protocols and claims are substantiated by authoritative sources to ensure scientific integrity and reproducibility.

Introduction: The Allure of the Strained Azetine Core

Four-membered nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry and materials science.[1] Within this class, the unsaturated azetines (or dihydroazetes) represent a historically underexplored but increasingly important family of compounds.[2] 1-Acetyl-1,2-dihydroazete belongs to the 2-azetine isomer class, characterized by an endocyclic carbon-carbon double bond.

The defining feature of the azetine ring is its substantial ring strain, estimated to be approximately 25.4 kcal/mol for the saturated azetidine core.[1] This inherent strain, while lower than that of an aziridine, is the primary driver of its chemical reactivity, making it susceptible to reactions that relieve this strain.[1] The N-acetyl group plays a crucial dual role: it modulates the electronic properties of the nitrogen atom and provides a degree of stability not seen in the unsubstituted parent heterocycle. The electron-withdrawing nature of the acetyl group is sufficient to allow for the isolation and handling of this otherwise labile molecule under controlled conditions.[3] This guide will illuminate the properties of this fascinating molecule, providing a technical foundation for its application in advanced chemical synthesis.

Molecular Structure and Physicochemical Properties

Nomenclature and Identifiers

-

Systematic IUPAC Name: 1-(2H-azet-1-yl)ethanone[4]

-

Common Names: 1-Acetyl-1,2-dihydroazete, N-acetyl-2-azetine

-

CAS Registry Number: 136911-46-1[4]

-

Molecular Formula: C₅H₇NO[4]

-

SMILES: CC(=O)N1CC=C1[4]

Computed Physicochemical Properties

The following table summarizes key physicochemical properties, primarily derived from computational models, which serve as a valuable baseline for experimental design.

| Property | Value | Source |

| Molecular Weight | 97.12 g/mol | [4] |

| Exact Mass | 97.052763847 Da | [4] |

| Density (Predicted) | 1.121 ± 0.06 g/cm³ | N/A |

| Boiling Point (Predicted) | 210.7 ± 10.0 °C | N/A |

| Melting Point (Predicted) | 44-46 °C | N/A |

| XLogP3 | -0.3 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

Synthesis and Purification

The synthesis of 2-azetines is challenging due to their inherent instability. Successful strategies often rely on the generation of the reactive azetine ring in situ followed by immediate trapping or functionalization. Elimination reactions from more stable, saturated azetidine precursors are a common and effective approach.[2]

Synthetic Strategy: Elimination from an N-Acyl Azetidine Precursor

The most viable routes to N-acyl-2-azetines involve the base-induced elimination of a leaving group from the 3-position of an N-acyl azetidine. A particularly effective strategy involves the α-lithiation and subsequent elimination of a methoxy group from N-Boc-3-methoxyazetidine.[3][5] This logic can be adapted for the synthesis of the N-acetyl analogue. The causality of this approach is twofold: first, a strong, non-nucleophilic base is required to deprotonate the C2 position, which is acidified by the adjacent N-acyl group; second, the reaction must be conducted at very low temperatures (e.g., -78 °C) to control the reactivity of the lithiated intermediates and the resulting unstable 2-azetine product.

Caption: Proposed synthesis via α-lithiation and β-elimination.

Representative Experimental Protocol

This protocol is adapted from established procedures for the N-Boc analogue and should be performed under an inert atmosphere (Argon or Nitrogen) with anhydrous solvents.[3]

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add N-acetyl-3-methoxyazetidine (1.0 equiv) dissolved in anhydrous tetrahydrofuran (THF, 0.1 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation & Elimination: Slowly add sec-Butyllithium (s-BuLi, 2.5 equiv, as a solution in cyclohexane) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Reaction: Stir the resulting mixture at -78 °C for 2 hours. The formation of the 2-azetine occurs in situ.

-

Quenching/Workup: The reaction can be cautiously quenched at low temperature with a proton source (e.g., saturated aq. NH₄Cl) for isolation of the parent compound, or an electrophile can be added for direct functionalization.

-

Purification: Due to its instability, purification is challenging. If required, chromatography should be performed rapidly on a basic support (e.g., triethylamine-deactivated silica gel) at low temperatures. It is often preferable to use the crude product directly in subsequent steps.

Trustworthiness Note: The stability of N-acyl-2-azetines is highly dependent on the N-substituent. While the N-Boc analogue is known to polymerize at room temperature, the N-acetyl derivative is expected to exhibit similar or slightly greater instability.[3] Therefore, it is critical to maintain low temperatures throughout its generation and handling and to store it under basic conditions if isolation is attempted.

Spectroscopic Characterization

As primary experimental spectra for 1-Acetyl-1,2-dihydroazete are not widely published, this section provides predicted data based on established spectroscopic principles and data from analogous structures. These predictions serve as a guide for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The asymmetry of the molecule should result in distinct signals for all protons and carbons.

| Predicted ¹H NMR Data (CDCl₃, 400 MHz) | | Predicted ¹³C NMR Data (CDCl₃, 100 MHz) | | :--- | :--- | :--- | :--- | | Atom | δ (ppm) | Multiplicity | Atom | δ (ppm) | | H2 | ~6.2 - 6.5 | d | C=O | ~168 - 172 | | H3 | ~5.0 - 5.3 | dt | C2 | ~135 - 140 | | H4 | ~4.2 - 4.5 | d | C3 | ~105 - 110 | | CH₃ | ~2.1 - 2.3 | s | C4 | ~55 - 60 | | | | | CH₃ | ~22 - 25 |

Justification of Predictions:

-

¹H NMR: The vinyl protons H2 and H3 are expected in the olefinic region, with H2 being further downfield due to its enamine-like character (adjacent to nitrogen). The methylene protons at C4 (H4) are significantly deshielded by the adjacent nitrogen atom. The acetyl methyl group (CH₃) will appear as a sharp singlet in the typical acetyl region.

-

¹³C NMR: The amide carbonyl carbon is the most deshielded. The olefinic carbons C2 and C3 will appear in the vinyl region, with C2 being further downfield. The saturated C4 carbon will be in the aliphatic region but deshielded by the nitrogen.

Infrared (IR) Spectroscopy

Key vibrational modes are anticipated that confirm the major functional groups.

-

~1680-1700 cm⁻¹ (strong): Amide C=O stretching vibration. This is a characteristic and strong absorption.

-

~1640-1660 cm⁻¹ (medium): C=C stretching vibration of the endocyclic double bond.

-

~2850-3000 cm⁻¹ (medium): C-H stretching from the methyl and methylene groups.

Mass Spectrometry (MS)

GC-MS data is available for this compound.[4] The molecular ion peak (M⁺) would be observed at m/z = 97. Key fragmentation patterns would likely involve the loss of the acetyl group (M-43) or cleavage of the strained ring.

Chemical Reactivity and Stability

The reactivity of 1-Acetyl-1,2-dihydroazete is dominated by its high ring strain and the electronic nature of its cyclic enamide system. It readily undergoes reactions that lead to a more stable, strain-relieved azetidine ring or complete ring cleavage.

Cycloaddition Reactions

The electron-deficient C=C double bond makes 1-Acetyl-1,2-dihydroazete an excellent dienophile in [4+2] cycloaddition reactions (Diels-Alder).[6] This provides a powerful method for rapidly constructing complex, fused polycyclic azetidine scaffolds.

Caption: [4+2] Diels-Alder cycloaddition of 1-Acetyl-1,2-dihydroazete.

Experimental Insight: These reactions typically proceed with good stereoselectivity, favoring the endo product, and only require heat to overcome the activation barrier.[6]

Photochemical [2+2] Dimerization

Under photochemical conditions, 2-azetines can undergo [2+2] cycloadditions. 1-Acetyl-1,2-dihydroazete has been shown to dimerize upon irradiation with a high-pressure mercury lamp, yielding a mixture of head-to-head dimers.[6] This reactivity highlights its photochemical instability and offers a route to unique cyclobutane-fused bis-azetidine structures.

Caption: Photochemical [2+2] dimerization pathway.

Ring-Opening Reactions

The strained ring is susceptible to cleavage under various conditions.

-

Acid-Facilitated Addition: In the presence of acid, nucleophiles can add across the double bond, often leading to ring-opened products depending on the conditions.[2]

-

Hydrogenation: The strained olefin can be readily reduced under metal-catalyzed hydrogenation (e.g., H₂, Pd/C) to yield the corresponding saturated N-acetylazetidine.[6] This is a fundamental transformation for accessing the saturated core.

Thermal and Photochemical Stability

-

Thermal Stability: Monocyclic 2-azetines are generally thermally labile. They are prone to polymerization and can undergo thermally allowed electrocyclic ring opening.[3][7] While the N-acetyl group confers some stability, prolonged heating or storage at ambient temperature is likely to lead to decomposition.

-

Photochemical Stability: As evidenced by its dimerization, 1-Acetyl-1,2-dihydroazete is not photochemically stable and will react when exposed to UV light.[6]

Applications in Synthetic and Medicinal Chemistry

The unique reactivity of 1-Acetyl-1,2-dihydroazete makes it a valuable, albeit challenging, synthetic intermediate.

-

Access to Functionalized Azetidines: Its primary utility is as a precursor to highly substituted and polycyclic azetidines via addition and cycloaddition reactions.[6] The azetidine motif is of high interest in drug discovery as it can increase metabolic stability, improve physicochemical properties, and act as a bioisostere for other common rings like pyridine.[2]

-

Strain-Release Polymerization: Dihydroazete derivatives are potential monomers for ring-opening metathesis polymerization (ROMP), creating novel polymers with unique properties.

Conclusion

1-Acetyl-1,2-dihydroazete is a molecule of significant synthetic potential, characterized by a delicate balance of stability and high reactivity. Its properties are dictated by the inherent strain of the four-membered ring, which serves as the driving force for a variety of useful chemical transformations, including Diels-Alder reactions and photochemical dimerizations. While its synthesis and handling require careful consideration due to its lability, a thorough understanding of its properties, as outlined in this guide, empowers researchers to harness its reactivity for the construction of novel and complex molecular architectures relevant to pharmaceutical and materials science.

References

-

Makarov, M. V., & Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. Available at: [Link]

-

Makarov, M. V., & Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. ResearchGate. Available at: [Link]

-

Garve, L. K. B., & D'hooghe, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10909492, 1-Acetyl-1,2-dihydroazete. Available at: [Link]

-

Hodgson, D. M., Pearson, C. I., & Kazmi, M. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. ACS Publications. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 2-azetines. Available at: [Link]

-

Breton, G. W., & Hanks, T. W. (2024). Frustrated Alternative Approaches towards the Synthesis of a Thermally Stable 1,2-Diazacyclobutene. MDPI. Available at: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1-Acetyl-1,2-dihydroazete | C5H7NO | CID 10909492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Azetine synthesis [organic-chemistry.org]

- 6. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Structure and Bonding of 1-Acetyl-1,2-dihydroazete

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-1,2-dihydroazete, a strained four-membered nitrogen-containing heterocycle, represents a molecule of significant interest in synthetic and medicinal chemistry. Its unique structural and electronic properties, governed by the interplay between ring strain and the electronic effects of the acetyl group, render it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of the structure, bonding, and reactivity of 1-acetyl-1,2-dihydroazete, integrating theoretical calculations with experimental observations to offer a holistic understanding of this intriguing molecule. Key aspects covered include its synthesis, spectroscopic characterization, molecular orbital analysis, and reactivity in cycloaddition reactions, providing a foundational resource for researchers exploring its potential in drug discovery and development.

Introduction: The Significance of Strained Heterocycles

Four-membered nitrogen-containing heterocycles, such as azetidines and their unsaturated counterparts, azetines, have emerged as crucial motifs in drug discovery.[1][2] Their inherent ring strain and distinct three-dimensional geometries can confer favorable pharmacokinetic properties, including enhanced metabolic stability and aqueous solubility.[1][2] 1-Acetyl-1,2-dihydroazete, also known as N-acetyl-2-azetine, belongs to the class of 2-azetines, which feature a carbon-carbon double bond within the four-membered ring.[3] The presence of the acetyl group on the nitrogen atom significantly influences the electronic properties and reactivity of the dihydroazete ring, making it a versatile intermediate in organic synthesis. This guide aims to provide a detailed exposition of the structural and bonding characteristics of 1-acetyl-1,2-dihydroazete, offering insights into its synthetic accessibility, spectroscopic fingerprint, and chemical behavior.

Molecular Structure and Properties

1-Acetyl-1,2-dihydroazete possesses the molecular formula C₅H₇NO and a molecular weight of 97.12 g/mol .[4] Its formal IUPAC name is 1-(2H-azet-1-yl)ethanone.[4] The core of the molecule consists of a four-membered dihydroazete ring, which is inherently strained due to the deviation of its bond angles from ideal values.

Table 1: Physicochemical Properties of 1-Acetyl-1,2-dihydroazete

| Property | Value | Source |

| Molecular Formula | C₅H₇NO | [4] |

| Molecular Weight | 97.12 g/mol | [4] |

| IUPAC Name | 1-(2H-azet-1-yl)ethanone | [4] |

| CAS Number | 136911-46-1 | [4] |

| SMILES | CC(=O)N1CC=C1 | [4] |

The acetyl group attached to the nitrogen atom is a key structural feature. The lone pair of electrons on the nitrogen can be delocalized into the carbonyl group of the acetyl moiety, which affects the electron density and reactivity of the dihydroazete ring. This delocalization is expected to influence the bond lengths and angles within the ring system.

Caption: Generalized synthetic workflow for 1-Acetyl-1,2-dihydroazete.

Spectroscopic Analysis and Characterization

Detailed experimental spectroscopic data for 1-acetyl-1,2-dihydroazete are scarce in the public domain. However, based on the known structure and data from related compounds, a predictive analysis can be made.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the dihydroazete ring and the acetyl group. The olefinic protons on C2 and C3 would likely appear as a multiplet in the downfield region. The methylene protons at C4 would resonate as another multiplet. The methyl protons of the acetyl group would appear as a sharp singlet, typically in the range of δ 2.0-2.5 ppm. [5]* ¹³C NMR: The carbon NMR spectrum would show five distinct signals. The carbonyl carbon of the acetyl group would be the most downfield signal. The two olefinic carbons (C2 and C3) would have chemical shifts characteristic of sp²-hybridized carbons in a strained ring. The methylene carbon (C4) and the methyl carbon of the acetyl group would appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of 1-acetyl-1,2-dihydroazete would be characterized by several key absorption bands:

-

C=O Stretch: A strong absorption band corresponding to the carbonyl stretching vibration of the amide group, typically appearing in the range of 1650-1700 cm⁻¹. [6]* C=C Stretch: An absorption band for the carbon-carbon double bond stretching vibration within the ring.

-

C-H Stretches: Absorptions corresponding to the stretching vibrations of the C-H bonds of the olefinic, methylene, and methyl groups.

Mass Spectrometry (MS)

Mass spectrometry data for 1-acetyl-1,2-dihydroazete is available from PubChem, indicating a molecular ion peak corresponding to its molecular weight. [4]Fragmentation patterns would likely involve the loss of the acetyl group or fragmentation of the dihydroazete ring.

Bonding and Molecular Orbital Analysis

The bonding in 1-acetyl-1,2-dihydroazete is a fascinating interplay of sigma bonds forming the strained ring and pi systems involving the C=C double bond and the N-acetyl group.

Ring Strain

The four-membered ring of 1,2-dihydroazete is significantly strained. This strain arises from two primary factors:

-

Angle Strain: The internal bond angles of the ring are forced to deviate from the ideal sp³ and sp² hybridized bond angles.

-

Torsional Strain: Eclipsing interactions between adjacent hydrogen atoms on the ring contribute to the overall strain energy.

The presence of the double bond can influence the ring strain compared to the saturated azetidine ring. The acetyl group, through its electronic and steric effects, can further modulate the ring's conformation and strain energy.

Molecular Orbital Picture

A qualitative molecular orbital analysis suggests that the highest occupied molecular orbital (HOMO) would likely have significant contribution from the C=C pi bond and the nitrogen lone pair. The lowest unoccupied molecular orbital (LUMO) would be expected to be the pi-antibonding orbital of the C=C double bond and the carbonyl group. The energy gap between the HOMO and LUMO is a critical factor in determining the molecule's reactivity, particularly in cycloaddition reactions.

Caption: Qualitative molecular orbital interactions in 1-acetyl-1,2-dihydroazete.

Reactivity and Applications in Synthesis

The reactivity of 1-acetyl-1,2-dihydroazete is largely dictated by its ring strain and the electronic nature of the N-acetyl group. The strained C=C double bond makes it a reactive dienophile in cycloaddition reactions.

Cycloaddition Reactions

1-Acetyl-1,2-dihydroazete has been shown to participate in [4+2] cycloaddition (Diels-Alder) reactions. [3]In these reactions, it acts as a dienophile, reacting with various dienes to form complex polycyclic azetidine scaffolds. [3]This reactivity provides a powerful tool for the rapid construction of intricate molecular frameworks.

Furthermore, N-acetyl-2-azetine undergoes a photochemical [2+2] cycloaddition to form head-to-head dimers. [3]This dimerization highlights the reactivity of the strained double bond under photochemical conditions.

Potential in Medicinal Chemistry

While the direct medicinal applications of 1-acetyl-1,2-dihydroazete are not extensively documented, its role as a synthetic intermediate is of considerable importance. The ability to construct complex, nitrogen-containing polycycles through its cycloaddition reactions opens avenues for the synthesis of novel drug candidates. Azetine-containing compounds have shown potential as anticancer agents, with some derivatives inducing apoptosis in leukemia cells. [3]The development of efficient synthetic routes to functionalized azetines like the N-acetyl derivative is crucial for exploring their full therapeutic potential. [3]

Conclusion

1-Acetyl-1,2-dihydroazete stands as a molecule with significant potential in organic synthesis and medicinal chemistry. Its structure, characterized by a strained four-membered ring and an electron-withdrawing acetyl group, gives rise to a unique reactivity profile, particularly in cycloaddition reactions. While a comprehensive experimental characterization remains somewhat elusive in the broader literature, theoretical considerations and data from related compounds provide a solid framework for understanding its properties. Further research into the synthesis, detailed spectroscopic analysis, and exploration of its reactivity will undoubtedly unlock new opportunities for the application of this versatile building block in the development of novel therapeutics and complex molecular systems.

References

-

Gatazka, M. R., McFee, E. C., Ng, C. H., Wearing, E. R., & Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Organic & Biomolecular Chemistry, 20(45), 9052–9068. [Link]

-

Singh, G. S. (2004). Azetidines, Azetines and Azetes: Monocyclic. In Comprehensive Organic Functional Group Transformations II (Vol. 3, pp. 1-59). Elsevier. [Link]

-

PubChem. (n.d.). 1-Acetyl-1,2-dihydroazete. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Acetyl-1,2-dihydroazete. National Center for Biotechnology Information. Retrieved from [Link]

-

Li, Y., Wang, Y., & Zhang, J. (2019). Synthesis of 1, 2-dihydroazete-3-methyl ester. IOP Conference Series: Earth and Environmental Science, 252(2), 022084. [Link]

-

Marinov, M., Frenkeva, M., & Naydenova, E. (2021). Synthesis and Characterization of N3-Acetyl Derivatives of Spirohydantoins. Journal of Chemical Technology and Metallurgy, 56(2), 335-340. [Link]

-

Kaur, M., Singh, M., & Chadha, N. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-25. [Link]

-

Human Metabolome Database. (n.d.). N-Acetyl-L-alanine (HMDB0000766) 1H NMR Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR – spectra of acetylated wood with increasing degree of... Retrieved from [Link]

-

Pop, R., Masalar, C., Oniga, S., Araniciu, C., & Oniga, O. (2023). Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents. Molecules, 28(14), 5373. [Link]

-

ResearchGate. (n.d.). 1.5: Solution state 1D (A) 1 H and (B) 13 C NMR spectra of acetyl... Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR study of acetylacetone, D2-acetylacetone and hexafluoroacetylacetone–water complexes in argon and nitrogen matrices. Retrieved from [Link]

-

Erol, D. D., Calis, U., & Yulug, N. (1996). Synthesis of ethanone derived from 2-benzoxazolinones and their antimicrobial activities. Arzneimittel-Forschung, 46(2), 205–206. [Link]

-

Reynolds, W. F., McLean, S., Poplawski, J., & Enriquez, R. G. (2000). Total assignment of the 1H and 13C NMR spectra of casimiroedine and its peracetylated derivative. Magnetic Resonance in Chemistry, 38(5), 366-369. [Link]

-

de Gruyter. (n.d.). Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts. Retrieved from [Link]

-

Henry, G. D. (2004). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. Organic Letters, 6(24), 4479-4482. [Link]

-

de Graaf, R. A., Klomp, D. W. J., & Hendriks, A. D. (2010). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 23(7), 743-757. [Link]

-

MDPI. (2018). Efficient 1 H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc) 2 from Chitin. Retrieved from [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 3. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Acetyl-1,2-dihydroazete | C5H7NO | CID 10909492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc)2 from Chitin [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Acetyl-1,2-dihydroazete (CAS 136911-46-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-1,2-dihydroazete, a strained, four-membered nitrogen-containing heterocycle, represents a unique building block in synthetic organic chemistry. Its inherent ring strain and the electronic influence of the N-acetyl group impart distinct reactivity, making it a subject of interest for the construction of more complex molecular architectures. This guide provides a comprehensive overview of 1-Acetyl-1,2-dihydroazete, including its physicochemical properties, a survey of synthetic strategies for the related azetine core, its characteristic spectroscopic signature, and its anticipated chemical reactivity. This document serves as a foundational resource for researchers seeking to understand and utilize this intriguing molecule in synthetic endeavors and drug discovery programs.

Introduction: The Azetine Scaffold in Modern Chemistry

Four-membered nitrogen heterocycles, particularly unsaturated systems like azetines (also known as dihydroazetes), are gaining increasing attention in chemical synthesis and medicinal chemistry.[1] Unlike their saturated counterparts, azetidines, the presence of a double bond within the strained four-membered ring introduces significant torsional and angle strain, leading to unique chemical reactivity.[2] 1-Acetyl-1,2-dihydroazete belongs to the class of 1-azetines, which are characterized by an endocyclic carbon-carbon double bond. The N-acetyl group plays a crucial role in modulating the electronic properties and stability of the molecule. This guide focuses specifically on the N-acetyl derivative, providing a technical framework for its study and application.

Physicochemical and Structural Properties

1-Acetyl-1,2-dihydroazete is a small molecule with the fundamental properties summarized below. These computed properties provide a baseline for its handling and characterization.

| Property | Value | Source |

| CAS Number | 136911-46-1 | [1] |

| Molecular Formula | C₅H₇NO | [1] |

| Molecular Weight | 97.12 g/mol | [1] |

| IUPAC Name | 1-(2H-azet-1-yl)ethanone | [1] |

| Synonyms | N-acetylazetine, 1-(Azet-1(2H)-yl)ethanone | [1] |

| Exact Mass | 97.052763847 Da | [1] |

| Predicted Boiling Point | 210.7 ± 10.0 °C | [3] |

| Predicted Melting Point | 44-46 °C | [3] |

| Predicted Water Solubility | Sparingly soluble (28 g/L at 25 °C) | [3] |

| Predicted Density | 1.121 ± 0.06 g/cm³ | [3] |

Synthesis of the Azetine Core: A Methodological Overview

-

[2+2] Cycloadditions: This approach can involve the reaction of a nitrile with an alkene under photochemical conditions to construct the 1-azetine ring.[2]

-

Elimination Reactions: Starting from a suitably substituted azetidine, elimination of a leaving group can introduce the double bond, forming the azetine.[2]

-

Ring Expansions: Three-membered rings, such as cyclopropyl azides, can undergo thermal rearrangement to form 1-azetines.[2]

-

Photocatalysis: Modern synthetic methods have employed visible-light-mediated triplet energy transfer in a [2+2]-photocycloaddition followed by a rearrangement sequence to yield 1-azetines.[2]

A conceptual workflow for the synthesis of 1-Acetyl-1,2-dihydroazete, based on the elimination strategy, is depicted below.

Caption: Conceptual workflow for the synthesis of 1-Acetyl-1,2-dihydroazete.

Spectroscopic Characterization

The structural elucidation of 1-Acetyl-1,2-dihydroazete relies on a combination of spectroscopic techniques. While experimental spectra are not widely published, predicted data and analysis of related structures allow for an informed interpretation.

Mass Spectrometry

Mass spectrometry is a key tool for determining the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion: The electron ionization mass spectrum should show a molecular ion peak (M⁺) at an m/z of 97, corresponding to the molecular weight of the compound.[1]

-

Fragmentation Pattern: The N-acetyl group is a likely site for initial fragmentation. A prominent fragment would be expected at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺. The loss of this acetyl group would lead to a fragment corresponding to the 1,2-dihydroazete cation at m/z 54. Further fragmentation of the azetine ring would also be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetyl protons and the three different types of protons on the azetine ring. The olefinic protons would appear in the downfield region, while the methylene protons would be more upfield. The acetyl protons would likely appear as a sharp singlet.

-

¹³C NMR: The carbon NMR spectrum should reveal five distinct carbon signals. The carbonyl carbon of the acetyl group would be the most downfield signal. The two sp² hybridized carbons of the double bond will also be in the downfield region, while the sp³ hybridized methylene carbon will be significantly more upfield. The methyl carbon of the acetyl group will be the most upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Key Absorptions: A strong absorption band is expected in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration of the tertiary amide (the N-acetyl group). Another key feature would be the C=C stretching vibration of the endocyclic double bond, which would likely appear in the 1600-1680 cm⁻¹ region. C-H stretching vibrations for both sp² and sp³ hybridized carbons would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Chemical Reactivity and Synthetic Utility

The reactivity of 1-Acetyl-1,2-dihydroazete is governed by two primary features: the strained four-membered ring and the presence of the electron-withdrawing N-acetyl group conjugated with the ring nitrogen.

Ring Strain-Driven Reactions

The significant ring strain makes the azetine ring susceptible to ring-opening reactions. This can be exploited in synthetic chemistry to access a variety of acyclic or larger ring structures.

Cycloaddition Reactions

The endocyclic double bond of the azetine can participate in cycloaddition reactions, serving as a dienophile or a dipolarophile. This allows for the construction of fused bicyclic and more complex polycyclic systems. The electron-withdrawing nature of the N-acetyl group influences the electron density of the double bond, affecting its reactivity in these transformations.

Caption: Potential reactivity pathways for 1-Acetyl-1,2-dihydroazete.

Addition Reactions

The double bond can also undergo various addition reactions, such as hydrogenation to yield the corresponding N-acetylazetidine, or halogenation. These reactions provide access to a range of functionalized four-membered rings.

Applications in Drug Discovery and Development

Strained heterocyclic scaffolds are of increasing interest in drug discovery as they can provide novel three-dimensional structures that can explore chemical space not accessible with more traditional ring systems. While specific biological activities for 1-Acetyl-1,2-dihydroazete have not been reported, its potential as a synthetic intermediate is significant. It can serve as a precursor for:

-

Novel Amino Acids: Ring-opening of the azetine can lead to unique amino acid derivatives.

-

Conformationally Constrained Scaffolds: The rigid four-membered ring can be incorporated into larger molecules to restrict conformational flexibility, which can be advantageous for optimizing binding to biological targets.

-

Bioisosteric Replacements: The azetine ring could potentially serve as a bioisostere for other cyclic or acyclic moieties in known bioactive compounds.

Conclusion

1-Acetyl-1,2-dihydroazete is a molecule of significant synthetic potential due to its inherent ring strain and the electronic modulation provided by the N-acetyl group. While detailed experimental studies on this specific compound are limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and anticipated reactivity based on the established chemistry of azetines. As the demand for novel chemical scaffolds in drug discovery and materials science continues to grow, the exploration of strained heterocycles like 1-Acetyl-1,2-dihydroazete is poised to yield exciting new developments.

References

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Acetyl-1,2-dihydroazete

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

1-Acetyl-1,2-dihydroazete, a strained, four-membered nitrogen-containing heterocycle, represents a unique building block in organic synthesis and medicinal chemistry. Its inherent ring strain and the electronic influence of the acetyl group bestow upon it a distinct reactivity profile. This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Acetyl-1,2-dihydroazete, drawing from available experimental data, computational predictions, and comparative analysis with related structures. The document is intended to serve as a foundational resource for researchers seeking to harness the synthetic potential of this intriguing molecule in the development of novel chemical entities.

Introduction

Four-membered nitrogen heterocycles, particularly azetidine derivatives, are of growing interest in drug discovery due to their ability to introduce three-dimensional character and metabolic stability into molecular scaffolds. Among these, the unsaturated azetines, such as 1-Acetyl-1,2-dihydroazete (also known as N-acetylazetine or 1-(2H-azet-1-yl)ethanone), offer unique opportunities for chemical diversification.[1] The presence of a double bond within the strained four-membered ring, coupled with the N-acetyl group, creates a molecule with a delicate balance of stability and reactivity, making it a versatile intermediate for the synthesis of more complex nitrogen-containing compounds. This guide will delve into the structural features, physical characteristics, and chemical behavior of 1-Acetyl-1,2-dihydroazete.

Molecular Structure and Identification

1-Acetyl-1,2-dihydroazete is characterized by a four-membered ring containing one nitrogen atom and one endocyclic double bond. The acetyl group is attached to the nitrogen atom.

Key Identifiers:

-

IUPAC Name: 1-(2H-azet-1-yl)ethanone[1]

-

CAS Number: 136911-46-1[1]

-

Molecular Formula: C₅H₇NO[1]

-

Molecular Weight: 97.12 g/mol [1]

-

Canonical SMILES: CC(=O)N1CC=C1[1]

-

InChI: InChI=1S/C5H7NO/c1-5(7)6-3-2-4-6/h2-3H,4H2,1H3[1]

-

InChIKey: VCZMEQQJDCHGQF-UHFFFAOYSA-N[1]

Physical Properties

Precise experimental data on the physical properties of 1-Acetyl-1,2-dihydroazete are not extensively reported in the literature. However, computational predictions provide valuable estimates for its key physical characteristics.

Table 1: Predicted Physical Properties of 1-Acetyl-1,2-dihydroazete

| Property | Predicted Value | Source |

| Melting Point | 44-46 °C | ECHEMI |

| Boiling Point | 210.7 ± 10.0 °C | ECHEMI |

| Density | 1.121 ± 0.06 g/cm³ | ECHEMI |

| Water Solubility | Sparingly soluble (28 g/L at 25 °C) | ECHEMI |

| XLogP3 | -0.3 | PubChem[1] |

| Topological Polar Surface Area | 20.3 Ų | PubChem[1] |

Note: These values are computationally predicted and should be used as estimates pending experimental verification.

Spectroscopic Characterization

-

¹H NMR: The spectrum would be expected to show signals for the acetyl methyl protons (singlet, ~2.0-2.2 ppm), the methylene protons adjacent to the nitrogen (allylic, likely a multiplet), and the vinylic protons of the double bond (likely multiplets in the downfield region).

-

¹³C NMR: Characteristic signals would include the carbonyl carbon of the acetyl group (~170 ppm), the carbons of the double bond, the methylene carbon, and the methyl carbon.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the amide carbonyl stretch is expected in the region of 1650-1680 cm⁻¹. C=C stretching and C-H stretching vibrations would also be present.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 97. A prominent fragment would likely correspond to the loss of the acetyl group. PubChem lists a GC-MS spectrum for this compound, which can be a useful reference.[1]

Chemical Properties and Reactivity

The chemical behavior of 1-Acetyl-1,2-dihydroazete is largely dictated by two key features: the inherent ring strain of the four-membered ring and the electronic nature of the N-acetyl group and the endocyclic double bond. The ring strain makes the molecule susceptible to ring-opening reactions, while the double bond can participate in various addition and cycloaddition reactions.

Stability

Due to its strained nature, 1-Acetyl-1,2-dihydroazete is expected to have limited thermal stability compared to its saturated analogue, N-acetylazetidine. High temperatures may induce polymerization or decomposition. It is also likely sensitive to strong acids and bases, which could catalyze ring-opening or hydrolysis of the acetyl group.

Cycloaddition Reactions

The isomeric N-acetyl-2-azetine is known to participate in a variety of cycloaddition reactions, and it is reasonable to infer that 1-Acetyl-1,2-dihydroazete would exhibit similar reactivity. The endocyclic double bond acts as a dienophile or a dipolarophile.

-

[4+2] Cycloaddition (Diels-Alder Reaction): As a dienophile, the double bond of an N-acetylazetine can react with dienes to form bicyclic adducts. This reaction typically requires thermal conditions.

Caption: Diels-Alder reaction of 1-Acetyl-1,2-dihydroazete.

-

Imino-Diels-Alder Reaction: N-acetyl-2-azetine has been shown to undergo Lewis acid-catalyzed [4+2] cycloaddition with imines, leading to the formation of trisubstituted tetrahydroquinolines. This highlights the utility of N-acetylazetines in constructing complex heterocyclic systems.

Ring-Opening Reactions

The high ring strain of the azetine ring makes it susceptible to nucleophilic attack, leading to ring-opening. This reactivity can be harnessed for the synthesis of functionalized acyclic amines.

-

Hydrolysis: Under acidic or basic conditions, hydrolysis of the amide bond can occur, followed by potential ring-opening of the unstable 1,2-dihydroazete. Acid-catalyzed hydrolysis is a known reaction for 1-azetines.

Caption: Proposed hydrolytic ring-opening of 1-Acetyl-1,2-dihydroazete.

Experimental Protocols

While specific, validated protocols for 1-Acetyl-1,2-dihydroazete are scarce, the following general procedures, based on the reactivity of related compounds, can serve as a starting point for experimental design.

General Procedure for [4+2] Cycloaddition

Causality: This protocol leverages the dienophilic nature of the strained double bond in 1-Acetyl-1,2-dihydroazete. The use of a sealed tube and elevated temperature is necessary to overcome the activation energy for the cycloaddition. The solvent choice (e.g., toluene) is critical for solubilizing the reactants and achieving the required reaction temperature.

Methodology:

-

To a solution of 1-Acetyl-1,2-dihydroazete (1.0 eq) in anhydrous toluene (0.1 M) in a flame-dried sealed tube is added the diene (1.2 eq).

-

The tube is sealed under an inert atmosphere (e.g., argon).

-

The reaction mixture is heated to 110-150 °C for 12-48 hours.

-

Progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired bicyclic adduct.

Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and HRMS). The stereochemistry of the adduct can be determined by NOESY NMR experiments.

Conclusion

1-Acetyl-1,2-dihydroazete is a molecule of significant synthetic interest due to its unique combination of a strained four-membered ring and an activated double bond. While experimental data on its physical and chemical properties are still emerging, computational predictions and comparisons with its isomer, N-acetyl-2-azetine, provide a solid foundation for its application in organic synthesis. Its propensity to undergo cycloaddition and ring-opening reactions makes it a valuable precursor for the construction of diverse and complex nitrogen-containing molecules, with potential applications in drug discovery and materials science. Further experimental investigation into its properties and reactivity is warranted to fully unlock its synthetic potential.

References

-

PubChem. 1-Acetyl-1,2-dihydroazete. National Center for Biotechnology Information. [Link]

-

Dave, P. R., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. [Link]

Sources

An In-Depth Technical Guide to 1-Acetyl-1,2-dihydroazete: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Acetyl-1,2-dihydroazete, a strained, unsaturated four-membered nitrogen heterocycle. We will delve into its chemical identity, synthesis strategies, key reactivity patterns, and its potential as a valuable building block in the field of medicinal chemistry and drug development.

Chemical Identity and Nomenclature

1-Acetyl-1,2-dihydroazete, a molecule of significant interest due to its inherent ring strain and versatile reactivity, is systematically known by its IUPAC name: 1-(2H-azet-1-yl)ethanone [1].

This compound is also recognized by a variety of synonyms, which are frequently encountered in chemical literature and databases. A comprehensive list of these synonyms is provided for clarity and cross-referencing purposes.

Table 1: Synonyms for 1-Acetyl-1,2-dihydroazete

| Synonym |

| 1-Acetyl-1,2-dihydroazete |

| N-acetylazetine |

| N-acetyl-2-azetine |

| 1-(Azet-1(2H)-yl)ethanone |

| 1-(1,2-dihydroazet-1-yl)ethan-1-one |

| 1-(azet-1(2H)-yl)ethan-1-one |

Molecular Structure and Properties:

The structure of 1-Acetyl-1,2-dihydroazete consists of a four-membered dihydroazete ring N-acylated with an acetyl group. This structural feature imparts a unique combination of properties, including significant ring strain, which is a driving force for its reactivity.

Table 2: Computed Physicochemical Properties of 1-Acetyl-1,2-dihydroazete

| Property | Value |

| Molecular Formula | C₅H₇NO |

| Molecular Weight | 97.12 g/mol |

| Exact Mass | 97.052763847 Da |

| Topological Polar Surface Area | 20.3 Ų |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

Data sourced from PubChem CID 10909492.

Synthesis of 1-Acetyl-1,2-dihydroazete

The synthesis of azetines, including their N-acetylated derivatives, presents a challenge due to the high ring strain of the four-membered ring system. However, advances in synthetic methodologies have provided viable routes to these valuable compounds. While a specific, detailed experimental protocol for the direct synthesis of 1-Acetyl-1,2-dihydroazete is not extensively documented in readily available literature, a plausible and efficient pathway can be conceptualized based on established methods for the synthesis of substituted 2-azetines.

One of the most promising approaches involves a flow-synthesis protocol, which has been successfully employed for the preparation of 2-substituted 2-azetines. This method capitalizes on the in-situ generation of a reactive intermediate.

Proposed Synthetic Pathway: Flow Synthesis of a 2-Azetine Precursor followed by N-Acetylation

This proposed synthesis is a two-stage process: first, the generation of a 2-azetine intermediate, followed by N-acetylation.

Figure 1: Proposed two-stage synthesis of 1-Acetyl-1,2-dihydroazete.

Experimental Protocol (Conceptual):

Stage 1: Synthesis of 2-Azetine via Flow Chemistry

This stage is adapted from the work of Luisi and co-workers on the flow-synthesis of 2-azetines[2][3].

-

Reactor Setup: A flow reactor system equipped with syringe pumps, mixing tees, and temperature-controlled reaction coils is assembled.

-

Reagent Preparation:

-

A solution of N-Boc-3-iodoazetidine in a suitable anhydrous solvent (e.g., THF) is prepared.

-

A solution of lithium diisopropylamide (LDA) in an anhydrous solvent is prepared.

-

-

Reaction Execution:

-

The solutions of N-Boc-3-iodoazetidine and LDA are pumped into the flow reactor and combined at a mixing tee at low temperature (e.g., -78 °C) to facilitate the elimination reaction, forming an α-lithiated-2-azetine intermediate.

-

This reactive intermediate is then passed through a subsequent reaction coil where it is quenched with a suitable electrophile to yield the 2-azetine. For the unsubstituted 2-azetine, a proton source could be used as the electrophile.

-

-

Work-up and Purification: The output from the flow reactor is collected and subjected to standard aqueous work-up procedures, followed by purification by column chromatography to isolate the 2-azetine precursor.

Causality Behind Experimental Choices:

-

Flow Chemistry: The use of a flow reactor is crucial for handling the highly reactive and potentially unstable α-lithiated-2-azetine intermediate by allowing for precise control over reaction time, temperature, and stoichiometry, thereby minimizing side reactions.

-

LDA: Lithium diisopropylamide is a strong, non-nucleophilic base, ideal for promoting the elimination reaction to form the azetine without competing nucleophilic attack.

-

Low Temperature: Performing the lithiation at low temperatures is essential to maintain the stability of the organolithium intermediate.

Stage 2: N-Acetylation of 2-Azetine

This is a standard N-acetylation reaction.

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon) is used.

-

Procedure:

-

The purified 2-azetine from Stage 1 is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

A suitable base, such as triethylamine or pyridine, is added to the solution.

-

The reaction mixture is cooled in an ice bath.

-

Acetyl chloride or acetic anhydride is added dropwise to the cooled solution.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

-

-

Work-up and Purification: The reaction mixture is washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield 1-Acetyl-1,2-dihydroazete.

Chemical Reactivity and Synthetic Utility

The reactivity of 1-Acetyl-1,2-dihydroazete is largely dictated by the strained four-membered ring and the presence of the endocyclic double bond. This makes it a valuable intermediate for the synthesis of more complex nitrogen-containing molecules.

Cycloaddition Reactions

One of the most significant reactions of N-acetyl-2-azetine is its participation in cycloaddition reactions, which allow for the rapid construction of polycyclic scaffolds.

[4+2]-Cycloaddition with Imines:

Stevenson and co-workers have demonstrated that N-acetyl-2-azetine can undergo a Y(OTf)₃-catalyzed [4+2]-cycloaddition with various aromatic imines[2]. This reaction leads to the formation of azetidines fused to tetrahydroquinolines.

Figure 2: [4+2]-Cycloaddition of 1-Acetyl-1,2-dihydroazete with an aromatic imine.

This type of reaction is highly valuable in synthetic chemistry as it allows for the stereoselective formation of complex polycyclic structures from relatively simple starting materials. The resulting fused azetidine-tetrahydroquinoline scaffolds are of interest in medicinal chemistry due to their presence in various biologically active molecules.

Photochemical Dimerization

N-acetyl-2-azetine has been shown to undergo a [2+2]-photochemical dimerization. Irradiation with a high-pressure mercury lamp leads to the formation of head-to-head dimers[2]. This reactivity highlights the potential of the endocyclic double bond to participate in photochemical transformations.

Applications in Drug Discovery and Development

While direct applications of 1-Acetyl-1,2-dihydroazete in approved drugs are not yet established, its potential as a versatile building block in medicinal chemistry is significant. The azetidine motif, which can be accessed from 1-Acetyl-1,2-dihydroazete, is a privileged scaffold in drug discovery.

4.1. A Source of Novel Scaffolds:

The ability of 1-Acetyl-1,2-dihydroazete to undergo cycloaddition reactions provides a direct route to novel and complex polycyclic and heterocyclic scaffolds. These scaffolds can serve as the core structures for new drug candidates. The resulting fused azetidine-tetrahydroquinoline derivatives, for example, are of particular interest for their potential biological activities.

4.2. Introduction of the Azetidine Moiety:

Azetidines are increasingly incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties. Compared to more common five- and six-membered rings, the four-membered azetidine ring can:

-

Introduce three-dimensionality: This can lead to improved binding affinity and selectivity for biological targets.

-

Enhance metabolic stability: The strained ring can be more resistant to metabolic degradation.

-

Act as a bioisostere: The azetidine ring can serve as a replacement for other functional groups, allowing for the fine-tuning of a molecule's properties.

1-Acetyl-1,2-dihydroazete serves as a reactive precursor that can be used to introduce the azetidine functionality into more complex molecules through its cycloaddition reactions.

4.3. Future Perspectives:

The unique reactivity of 1-Acetyl-1,2-dihydroazete makes it a promising tool for diversity-oriented synthesis, enabling the rapid generation of libraries of complex molecules for high-throughput screening. Further exploration of its reactivity with a broader range of reaction partners is likely to uncover new synthetic transformations and lead to the discovery of novel bioactive compounds.

Conclusion

1-Acetyl-1,2-dihydroazete is a strained, unsaturated heterocycle with significant potential in synthetic and medicinal chemistry. While its synthesis can be challenging, modern techniques such as flow chemistry offer viable routes to this and related compounds. Its ability to participate in cycloaddition reactions provides a powerful tool for the construction of complex molecular architectures relevant to drug discovery. As the demand for novel chemical scaffolds with improved drug-like properties continues to grow, the utility of reactive building blocks like 1-Acetyl-1,2-dihydroazete is expected to increase, paving the way for the development of the next generation of therapeutic agents.

References

-

Gatazka, M. R., McFee, E. C., Ng, C. H., Wearing, E. R., & Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Organic & Biomolecular Chemistry, 20(46), 9036-9054. [Link]

-

Hodgson, D. M., Pearson, C. I., & Kazmi, M. (2014). α-Lithiation-elimination of LiOMe from N-Boc-3-methoxyazetidine in the presence of s-BuLi and subsequent in situ α-lithiation generates N-Boc-2-lithio-2-azetine which can either directly or after transmetalation to copper react with electrophiles, providing a concise access to 2-substituted 2-azetines. Organic Letters, 16(3), 856-859. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10909492, 1-Acetyl-1,2-dihydroazete. Retrieved from [Link].

-

Stevenson, C. P., et al. (2002). Three component coupling reactions of N-acetyl-2-azetine-rapid stereoselective entry to 2,3,4-trisubstituted tetrahydroquinolines. Chemical Communications, (6), 632-633. [Link]

Sources

Introduction: The Challenge of Characterizing Strained Heterocycles

An In-Depth Technical Guide to the Spectroscopic Interpretation of 1-Acetyl-1,2-dihydroazete

1-Acetyl-1,2-dihydroazete is a fascinating yet challenging molecule for the modern chemist. As a four-membered, unsaturated nitrogen heterocycle, its structure is defined by significant ring strain.[1][2] This inherent strain imparts unique chemical reactivity, making such scaffolds valuable in medicinal chemistry and synthetic methodology, but it also presents considerable challenges for structural elucidation and handling.[1] The potential for ring-opening reactions or decomposition means that spectroscopic analysis must be approached with a robust understanding of the molecule's likely behavior and spectral characteristics.[3]

This guide, intended for researchers and drug development professionals, provides a comprehensive framework for the interpretation of the key spectroscopic data—NMR, IR, and Mass Spectrometry—for 1-acetyl-1,2-dihydroazete. We will move beyond simple data reporting to explain the causal relationships between the molecule's structure and its spectral output, offering field-proven insights into experimental design and data validation.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with a clear understanding of the molecule's fundamental properties. The structure combines a strained dihydroazete ring with an N-acetyl group, creating a unique electronic environment that governs its spectroscopic signature.

| Property | Value | Source |

| IUPAC Name | 1-(2H-azet-1-yl)ethanone | PubChem[4] |

| Molecular Formula | C₅H₇NO | PubChem[4] |

| Molecular Weight | 97.12 g/mol | PubChem[4] |

| Exact Mass | 97.052763847 Da | PubChem[4] |

| SMILES | CC(=O)N1CC=C1 | PubChem[4] |

| Structure |  |

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 1-acetyl-1,2-dihydroazete, both ¹H and ¹³C NMR provide definitive proof of the proposed structure.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Causality: The ¹H NMR spectrum is predicted to show four distinct signals, corresponding to the four sets of chemically non-equivalent protons. The chemical shifts are governed by factors such as electronegativity of adjacent atoms (N, O), the diamagnetic anisotropy of π-systems (C=C, C=O), and the effects of ring strain, which can subtly alter electron density distribution.[5]

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Signal Label | Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |

| H_a | -CH ₃ | 2.1 - 2.3 | Singlet (s) | 3H | Protons of a methyl group adjacent to an amide carbonyl.[5] |

| H_b | -CH ₂- | 4.0 - 4.3 | Doublet of triplets (dt) or complex multiplet | 2H | Methylene protons adjacent to the amide nitrogen and coupled to two vinyl protons. Deshielded by the electronegative nitrogen. |

| H_c | =CH - | 6.2 - 6.5 | Multiplet (m) | 1H | Vinylic proton deshielded by the double bond and influenced by the nitrogen atom. Coupled to H_d and H_b. |

| H_d | =CH - | 6.6 - 6.9 | Multiplet (m) | 1H | Vinylic proton, typically downfield from H_c due to stronger influence from the adjacent nitrogen atom. Coupled to H_c and H_b. |

Trustworthiness - A Self-Validating Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Due to the potential for hydrolysis or decomposition, the sample should be prepared fresh.[6] Dissolve ~5 mg of 1-acetyl-1,2-dihydroazete in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. CDCl₃ is a good first choice for its inertness and common usage.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer to ensure adequate signal dispersion, which is critical for resolving the complex multiplets of the ring protons.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence (zg30).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons for accurate integration.

-

Number of Scans (ns): 16 scans, to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplying factor (line broadening) of 0.3 Hz to improve the signal-to-noise ratio without significant loss of resolution. Manually phase and baseline correct the spectrum.

-

Validation: The integral ratios of the signals must correspond to the proton count (3:2:1:1). Further validation can be achieved with 2D NMR experiments like COSY, which would confirm the coupling between H_b, H_c, and H_d.

Caption: ¹H NMR data acquisition and interpretation workflow.

¹³C NMR Spectroscopy: The Carbon Skeleton

Expertise & Causality: The broadband proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule.[7] The chemical shifts are primarily determined by the hybridization state (sp³, sp², sp) and the electronegativity of attached atoms. The amide carbonyl carbon is characteristically found far downfield.[8]

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Signal Label | Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 | -C H₃ | 22 - 26 | sp³ methyl carbon adjacent to a carbonyl group.[9] |

| C2 | -C H₂- | 45 - 55 | sp³ methylene carbon bonded to an electronegative nitrogen atom. |

| C3 | =C H- | 125 - 135 | sp² vinylic carbon. |

| C4 | =C H- | 135 - 145 | sp² vinylic carbon adjacent to the nitrogen atom, shifted further downfield than C3. |

| C5 | -C =O | 168 - 172 | sp² amide carbonyl carbon, highly deshielded by the oxygen atom. |

Trustworthiness - A Self-Validating Protocol for ¹³C NMR Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (~15-20 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Use a 100 MHz (or corresponding field for the proton spectrometer) instrument.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence with nuclear Overhauser effect (NOE), e.g., zgpg30.

-

Spectral Width: 0 - 200 ppm.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 512 to 1024 scans are typically required for a good signal-to-noise ratio.

-

-

Validation with DEPT: To confirm the assignments of CH₃, CH₂, and CH carbons, run DEPT (Distortionless Enhancement by Polarization Transfer) experiments.

-

DEPT-90: Will only show signals for CH carbons (C3, C4).

-

DEPT-135: Will show CH and CH₃ carbons as positive signals (C1, C3, C4) and CH₂ carbons as negative signals (C2). The carbonyl carbon (C5) will be absent in all DEPT spectra. This provides unambiguous validation of the carbon types.

-

Part 2: Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy probes the vibrational frequencies of functional groups. The position of a vibrational band is determined by the strength of the bond and the masses of the connected atoms. For 1-acetyl-1,2-dihydroazete, the most diagnostic absorption will be the amide C=O stretch. Its frequency can be elevated compared to acyclic amides (~1650 cm⁻¹) due to the ring strain altering the bond angle and hybridization.[10]

Predicted IR Absorptions (Thin Film):

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100 - 3000 | Medium | C-H Stretch | Vinylic (=C-H) |

| 2980 - 2850 | Medium-Weak | C-H Stretch | Aliphatic (C-H) |

| 1710 - 1680 | Strong | C=O Stretch | Amide (strained) |

| 1660 - 1630 | Medium | C=C Stretch | Alkene |

| 1420 - 1350 | Medium | C-N Stretch | Amide |

Trustworthiness - A Self-Validating Protocol for IR Acquisition (ATR):

-

Instrument Preparation: Before analysis, record a background spectrum on the clean Attenuated Total Reflectance (ATR) crystal. This spectrum is automatically subtracted from the sample spectrum.

-

Sample Application: Apply a single drop of the neat liquid sample (if available) or a concentrated solution in a volatile solvent (e.g., CH₂Cl₂) directly onto the ATR crystal. Allow the solvent to evaporate completely.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Validation: The presence of a strong, sharp peak in the 1680-1710 cm⁻¹ region is a primary indicator of the N-acetyl group. This, combined with the C=C and C-H stretching frequencies, provides a rapid and reliable fingerprint of the molecule. The absence of a broad O-H stretch (~3300 cm⁻¹) or N-H stretch (~3400 cm⁻¹) confirms the integrity of the N-acetylated structure.

Part 3: Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the molecular weight and, through fragmentation patterns, crucial information about the molecule's substructures. For N-acetyl compounds, fragmentation is often directed by the amide bond.[11] Electron Ionization (EI) is a high-energy technique that typically induces extensive and reproducible fragmentation, which is excellent for structural confirmation.

Predicted Mass Spectrum Data (EI):

| m/z (mass-to-charge) | Proposed Fragment | Formula | Rationale |

| 97 | [M]⁺• | [C₅H₇NO]⁺• | Molecular Ion. Its presence confirms the molecular weight. |

| 55 | [M - CH₂CO]⁺• | [C₃H₅N]⁺• | Loss of neutral ketene, a common fragmentation pathway for N-acetyl compounds. |

| 54 | [M - CH₃CO]⁺ | [C₃H₄N]⁺ | Loss of the acetyl radical. |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | Acetyl cation. This is often the base peak (most abundant fragment) in the EI spectrum of N-acetyl compounds.[11] |

Trustworthiness - A Self-Validating Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile solvent like ethyl acetate or dichloromethane.

-

GC Separation:

-

Injector: Set to 250 °C. Inject 1 µL of the solution.

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min. This ensures separation from any impurities or solvent front.

-

-

MS Detection (EI):

-

Validation:

-

Molecular Ion: Confirm the presence of the M⁺• peak at m/z 97.

-

High-Resolution MS (HRMS): For unambiguous formula confirmation, the measured mass should match the theoretical exact mass (97.0528) within 5 ppm.

-

Fragmentation Pattern: The fragmentation pattern must be consistent with the predicted losses. The presence of a dominant peak at m/z 43 is strong evidence for the acetyl group.

-

Caption: Predicted EI-MS fragmentation pathway for 1-acetyl-1,2-dihydroazete.

Conclusion

The structural elucidation of 1-acetyl-1,2-dihydroazete requires a multi-faceted spectroscopic approach where each technique provides complementary and self-validating data. The ¹H and ¹³C NMR spectra define the precise C-H framework and connectivity. IR spectroscopy offers rapid confirmation of the critical amide functional group, with its characteristic frequency shifted by ring strain. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by the lability of the N-acetyl group. By integrating these techniques with a rigorous and well-designed experimental methodology, researchers can confidently and accurately characterize this strained and valuable heterocyclic scaffold.

References

-

PubChem. 1-Acetyl-1,2-dihydroazete . National Center for Biotechnology Information. [Link]

-

Cheng, K. T., & Kjell, D. P. (1990). Stability of Diltiazem in Acid Solution . Journal of Pharmaceutical Sciences, 79(6), 549-552. [Link]

-

Robiette, A. G., Borgers, T. R., & Strauss, H. L. (1981). New interpretation of the far infrared spectrum and ring-puckering potential of azetidine . Molecular Physics, 42(6), 1519-1522. [Link]

-

Wang, L., et al. (2019). Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin . RSC Advances, 9(8), 4471-4480. [Link]

-

Human Metabolome Database. ¹³C NMR Spectrum for Acetic acid . [Link]

-

Koufaris, C., et al. (2015). Experimental and theoretical investigations of spectroscopic properties of N-acetyl-5-methoxytryptamine . Journal of Molecular Structure, 1081, 230-241. [Link]

-

LibreTexts Chemistry. 6.6: ¹H NMR Spectra and Interpretation (Part I) . [Link]

-

LibreTexts Chemistry. 13.11: Characteristics of ¹³C NMR Spectroscopy . [Link]

-

Gaggini, F., et al. (2018). A Chemical Acetylation-Based Mass Spectrometry Platform for Histone Methylation Profiling . Analytical Chemistry, 90(15), 9097-9105. [Link]

-

Hayes, J. J., & Dembofsky, B. T. (2001). Development of N-Acetyl Methyl Ester Derivatives for the Determination of δ13C Values of Amino Acids Using Gas Chromatography-Combustion- Isotope Ratio Mass Spectrometry . Analytical Chemistry, 73(1), 26-33. [Link]

-

Brand, C. W., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines . ACS Medicinal Chemistry Letters, 12(11), 1773-1778. [Link]

-

Sisko, J., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks . The Journal of Organic Chemistry, 87(24), 16345-16368. [Link]

-

Smola, M., et al. (2020). Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS . Analytical Chemistry, 92(6), 4347-4355. [Link]

-

Fellers, R. T., & Davidson, F. (2000). Spectroscopic method of strain analysis in semiconductor quantum-well devices . Physical Review B, 61(12), 8054-8063. [Link]

Sources

- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 2. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Acetyl-1,2-dihydroazete | C5H7NO | CID 10909492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Stability of diltiazem in acid solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. hmdb.ca [hmdb.ca]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Theoretical ¹H and ¹³C NMR Spectral Analysis of 1-Acetyl-1,2-dihydroazete

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-acetyl-1,2-dihydroazete. Due to the current absence of publicly available experimental NMR data for this specific molecule, this document serves as a predictive guide based on established NMR principles, data from analogous chemical structures, and an understanding of the influence of molecular geometry on spectral parameters. This guide is intended to aid researchers in the potential identification and characterization of 1-acetyl-1,2-dihydroazete and its derivatives, and to provide a framework for the application of advanced NMR techniques for unambiguous structure elucidation.

Introduction: The Enigmatic 1-Acetyl-1,2-dihydroazete

1-Acetyl-1,2-dihydroazete is a fascinating yet sparsely documented heterocyclic compound. Its core structure, a four-membered unsaturated nitrogen ring, presents a unique combination of ring strain and electronic features that are of significant interest in synthetic and medicinal chemistry. The N-acetyl group further modulates the electronic properties and conformational dynamics of the dihydroazete ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. A thorough understanding of the expected ¹H and ¹³C NMR spectra of 1-acetyl-1,2-dihydroazete is crucial for any research involving its synthesis or its role as a synthetic intermediate. This guide will provide a detailed, theoretically-derived spectral analysis to serve as a valuable reference for researchers in the field.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1-acetyl-1,2-dihydroazete is predicted to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The analysis of chemical shifts (δ), multiplicities, and coupling constants (J) provides a detailed picture of the molecule's electronic and spatial landscape.

Structural and Symmetry Considerations

1-Acetyl-1,2-dihydroazete (C₅H₇NO) possesses a plane of symmetry, rendering the two protons on C4 chemically equivalent. This results in four distinct proton signals: the methyl protons of the acetyl group, the vinylic proton at C3, the vinylic proton at C2, and the methylene protons at C4.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants

The predicted ¹H NMR spectral data are summarized in Table 1. The rationale behind these predictions is detailed below.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-a (CH₃) | 2.0 - 2.3 | Singlet (s) | N/A |

| H-b (C4-H₂) | 3.8 - 4.2 | Doublet of triplets (dt) or complex multiplet | ²J ≈ 8-10 Hz (geminal), ³J ≈ 2-4 Hz (vicinal with H-c and H-d) |

| H-c (C3-H) | 5.8 - 6.2 | Doublet of triplets (dt) or complex multiplet | ³J ≈ 6-8 Hz (vicinal with H-d), ³J ≈ 2-4 Hz (vicinal with H-b) |

| H-d (C2-H) | 6.5 - 7.0 | Doublet of triplets (dt) or complex multiplet | ³J ≈ 6-8 Hz (vicinal with H-c), ³J ≈ 2-4 Hz (vicinal with H-b) |

Rationale for Predictions:

-

H-a (Acetyl Methyl Protons): The methyl protons of an N-acetyl group typically resonate in the range of 2.0-2.3 ppm. The electron-withdrawing nature of the adjacent carbonyl group causes a downfield shift compared to a simple methyl group. These protons are not coupled to any other protons, hence they are expected to appear as a sharp singlet.

-

H-b (C4 Methylene Protons): These protons are situated on a carbon adjacent to a nitrogen atom, which is expected to shift them downfield to the 3.8-4.2 ppm region. They are diastereotopic and will exhibit geminal coupling. Furthermore, they will show vicinal coupling to the two vinylic protons (H-c and H-d). The resulting multiplicity is predicted to be a complex multiplet, potentially a doublet of triplets.

-

H-c (C3 Vinylic Proton): As a vinylic proton, H-c is expected to be in the range of 5.8-6.2 ppm. It is coupled to the other vinylic proton (H-d) and the two methylene protons (H-b). The multiplicity will likely be a doublet of triplets.

-

H-d (C2 Vinylic Proton): This vinylic proton is adjacent to the nitrogen atom of the enamine-like system, which will cause a significant downfield shift to the 6.5-7.0 ppm region. Similar to H-c, it will be coupled to H-c and the two H-b protons, resulting in a doublet of triplets or a more complex multiplet. The electron-withdrawing effect of the N-acetyl group will further deshield this proton.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of 1-acetyl-1,2-dihydroazete is predicted to show five distinct signals, corresponding to the five carbon atoms in the molecule.

Predicted Chemical Shifts

The predicted ¹³C NMR chemical shifts are summarized in Table 2.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-a (CH₃) | 20 - 25 | Typical range for an acetyl methyl carbon. |

| C-b (C4) | 50 - 60 | Aliphatic carbon attached to a nitrogen atom. |

| C-c (C3) | 115 - 125 | Vinylic carbon beta to the nitrogen in an enamine-like system. |